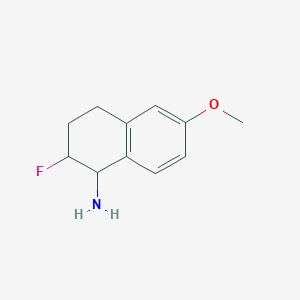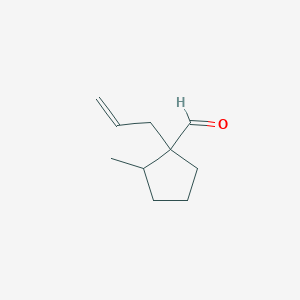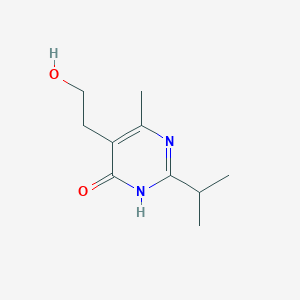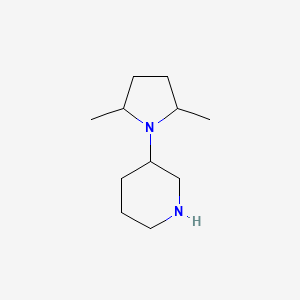
3-(2,5-Dimethylpyrrolidin-1-yl)piperidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(2,5-Dimethylpyrrolidin-1-yl)piperidine is a chemical compound with the molecular formula C11H22N2. It is a derivative of piperidine, a six-membered heterocyclic amine, and contains a pyrrolidine ring substituted with two methyl groups at the 2 and 5 positions. This compound is primarily used in research settings, particularly in the fields of chemistry and pharmacology.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2,5-Dimethylpyrrolidin-1-yl)piperidine typically involves the reaction of piperidine with 2,5-dimethylpyrrolidine under specific conditions. One common method includes:
Nucleophilic Substitution: Piperidine reacts with 2,5-dimethylpyrrolidine in the presence of a base, such as sodium hydride, to form the desired product.
Reductive Amination: Another method involves the reductive amination of a suitable precursor, such as 2,5-dimethylpyrrolidine, with piperidine in the presence of a reducing agent like sodium borohydride.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar methods but optimized for higher yields and purity. This often includes the use of continuous flow reactors and advanced purification techniques like chromatography.
Análisis De Reacciones Químicas
Types of Reactions
3-(2,5-Dimethylpyrrolidin-1-yl)piperidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the pyrrolidine ring can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in an aprotic solvent like dimethylformamide.
Major Products
Oxidation: Formation of corresponding N-oxides.
Reduction: Formation of reduced amine derivatives.
Substitution: Formation of substituted piperidine derivatives.
Aplicaciones Científicas De Investigación
3-(2,5-Dimethylpyrrolidin-1-yl)piperidine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biological targets.
Medicine: Investigated for its potential therapeutic properties, including its role as a precursor in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 3-(2,5-Dimethylpyrrolidin-1-yl)piperidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, modulating the activity of these targets and affecting various biochemical pathways. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparación Con Compuestos Similares
Similar Compounds
Piperidine: A simpler analog without the dimethylpyrrolidine substitution.
2,5-Dimethylpyrrolidine: Lacks the piperidine ring.
N-Methylpiperidine: Contains a single methyl group on the nitrogen atom.
Uniqueness
3-(2,5-Dimethylpyrrolidin-1-yl)piperidine is unique due to the presence of both piperidine and dimethylpyrrolidine rings, which may confer distinct chemical and biological properties compared to its simpler analogs
Propiedades
Fórmula molecular |
C11H22N2 |
|---|---|
Peso molecular |
182.31 g/mol |
Nombre IUPAC |
3-(2,5-dimethylpyrrolidin-1-yl)piperidine |
InChI |
InChI=1S/C11H22N2/c1-9-5-6-10(2)13(9)11-4-3-7-12-8-11/h9-12H,3-8H2,1-2H3 |
Clave InChI |
QQRILNLFDBBTQQ-UHFFFAOYSA-N |
SMILES canónico |
CC1CCC(N1C2CCCNC2)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-{[(Benzyloxy)carbonyl]amino}-4-propylcyclohexane-1-carboxylic acid](/img/structure/B13192473.png)
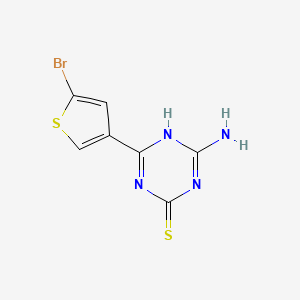

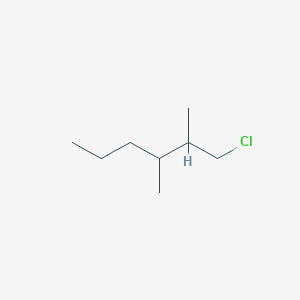
![Methyl 2-hydroxy-4-oxo-2-(trifluoromethyl)-4-[3-(trifluoromethyl)phenyl]butanoate](/img/structure/B13192490.png)
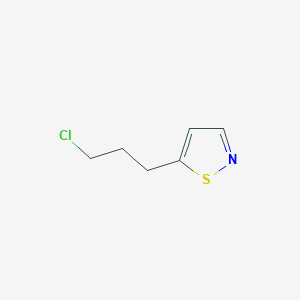
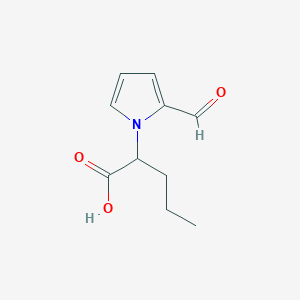
![N-[(3-aminocyclobutyl)methyl]cyclopentanecarboxamide](/img/structure/B13192511.png)
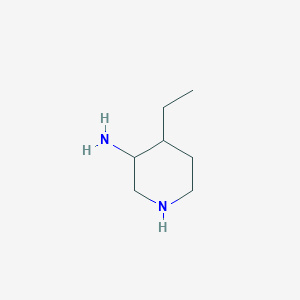
![1-[1-(Propan-2-yl)-1H-1,2,3-triazol-4-yl]propan-2-amine](/img/structure/B13192521.png)
